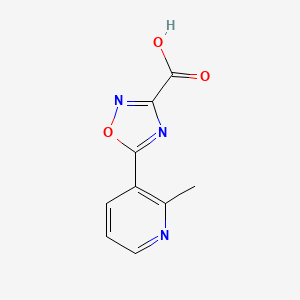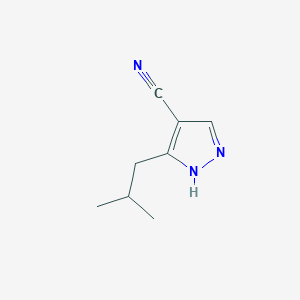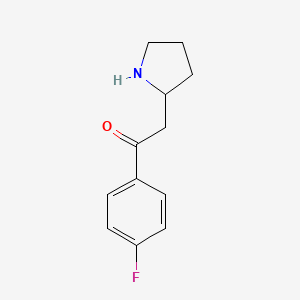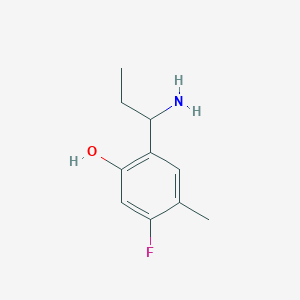![molecular formula C7H12N2S B13320913 [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol](/img/structure/B13320913.png)
[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol: is a heterocyclic compound featuring an imidazole ring substituted with a propan-2-yl group and a methanethiol group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of aromatic aldehydes and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring followed by functionalization. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methanethiol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications in treating infections and cancer .
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other functional materials. Its versatility makes it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
- 1H-benzo[d]imidazol-2-ylmethanethiol
- 1H-imidazol-4-ylmethanethiol
- 1H-imidazol-2-ylmethanethiol
Comparison: Compared to other imidazole derivatives, [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the propan-2-yl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Propiedades
Fórmula molecular |
C7H12N2S |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
(3-propan-2-ylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 |
Clave InChI |
YFRNAVCJASUDSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC=C1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13320833.png)
![3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole](/img/structure/B13320834.png)
![tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13320844.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320850.png)
![3-methyl-1-(2-methylphenyl)-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13320852.png)
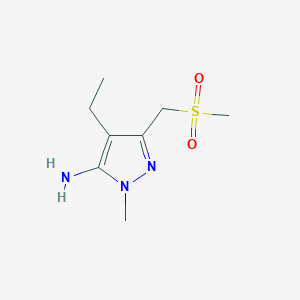
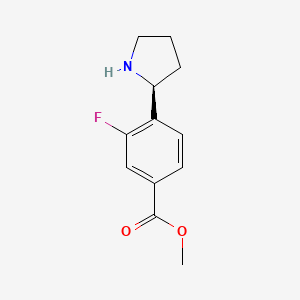
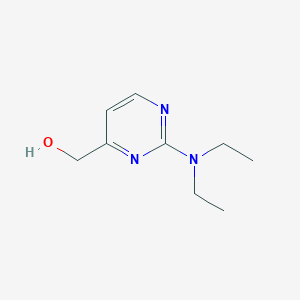
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
